

# Infigratinib metabolic stability human liver microsomes HLM

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## Compound Focus: Infigratinib

CAS No.: 872511-34-7

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## Introduction

**Infigratinib** (TRUSELTIQ) is an orally administered small molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1-3, approved for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements [1]. Understanding its metabolic stability is crucial for predicting in vivo pharmacokinetic behavior, including oral bioavailability and elimination characteristics [2] [3].

This document provides detailed application notes and experimental protocols for assessing **infigratinib** metabolic stability using human liver microsomes (HLM), enabling researchers in drug development to evaluate its metabolic lability, identify enzymes involved in its metabolism, and understand potential drug-drug interactions.

## Analytical Method for Infigratinib Quantification

### LC-MS/MS Conditions

A validated LC-MS/MS method has been established for precise quantification of **infigratinib** in HLM matrix [2] [3]:

- **Chromatographic System:**

- **Column:** Reversed-phase C18 column
- **Mobile Phase:** Isocratic elution
- **Overall Run Time:** Short runtime, environmentally friendly with low organic solvent consumption [3]

- **Mass Spectrometric Detection:**

- **Ionization:** Electrospray ionization (ESI)
- **Mode:** Multiple Reaction Monitoring (MRM)
- **Ion Transitions:** m/z 599.88 → 313.10 for **infigratinib**; m/z 559.88 → 313.10 has also been reported [2] [4]
- **Internal Standard:** Duvelisib (DVB) [2] [3]

## Method Validation

The analytical method has been comprehensively validated according to regulatory guidelines [2] [3]:

Table 1: Validation Parameters for **Infigratinib** LC-MS/MS Bioassay

Parameter	Result	Acceptance Criteria
Linear Range	5–500 ng/mL (in HLM) [2]	$R^2 \geq 0.9998$ [2]
Lower Limit of Quantification (LLOQ)	4.71 ng/mL (in HLM) [2]; 2 ng/mL (in rat plasma) [4]	Precision and accuracy within permissible limits
Inter-day Accuracy/Precision	Within 7.3% [2]	Within $\pm 15\%$
Intra-day Accuracy/Precision	Within 7.3% [2]	Within $\pm 15\%$
Recovery	High recovery rate [3]	Consistent and reproducible
Matrix Effect	Within acceptable limits [4]	No significant suppression/enhancement

# Metabolic Stability Assessment Protocol

## Materials and Reagents

- **Test Compound:** **Infigratinib** (MedChemExpress, purity >99%) [3]
- **Biological System:** Pooled human liver microsomes (HLM, M0567) [2] [3]
- **Co-factors:** NADPH-regenerating system
- **Internal Standard:** Duvelisib (DVB) [2] [3]
- **Solvents:** Acetonitrile, methanol, formic acid (HPLC grade) [3]
- **Buffers:** Potassium phosphate buffer (100 mM, pH 7.4)

## Experimental Procedure

- **Incubation Preparation:**
  - Prepare a 100 mM potassium phosphate buffer solution (pH 7.4).
  - Thaw HLM on ice and dilute with phosphate buffer to a final protein concentration of 0.5-1 mg/mL in the incubation mixture.
  - Prepare **infigratinib** stock solution in DMSO and further dilute with methanol. The final organic solvent concentration in the incubation should not exceed 1% (v/v).
  - Pre-incubate the HLM mixture with **infigratinib** (final concentration ~1-5  $\mu$ M) for 5 minutes at 37°C in a water bath with shaking.
- **Reaction Initiation and Quenching:**
  - Start the metabolic reaction by adding the NADPH-regenerating system.
  - Maintain incubation at 37°C with continuous shaking.
  - At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots (e.g., 50  $\mu$ L) from the incubation mixture.
  - Immediately quench each aliquot with ice-cold acetonitrile (containing internal standard) in a 1:3 (v/v) ratio.
- **Sample Processing and Analysis:**
  - Vortex the quenched samples thoroughly and centrifuge at high speed (e.g., 13,000-15,000  $\times$  g) for 10 minutes to precipitate proteins.
  - Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

- Inject samples onto the LC-MS/MS system and quantify **infigratinib** peak areas relative to the internal standard.
- Generate a calibration curve in the same matrix to convert peak area ratios to concentration values.

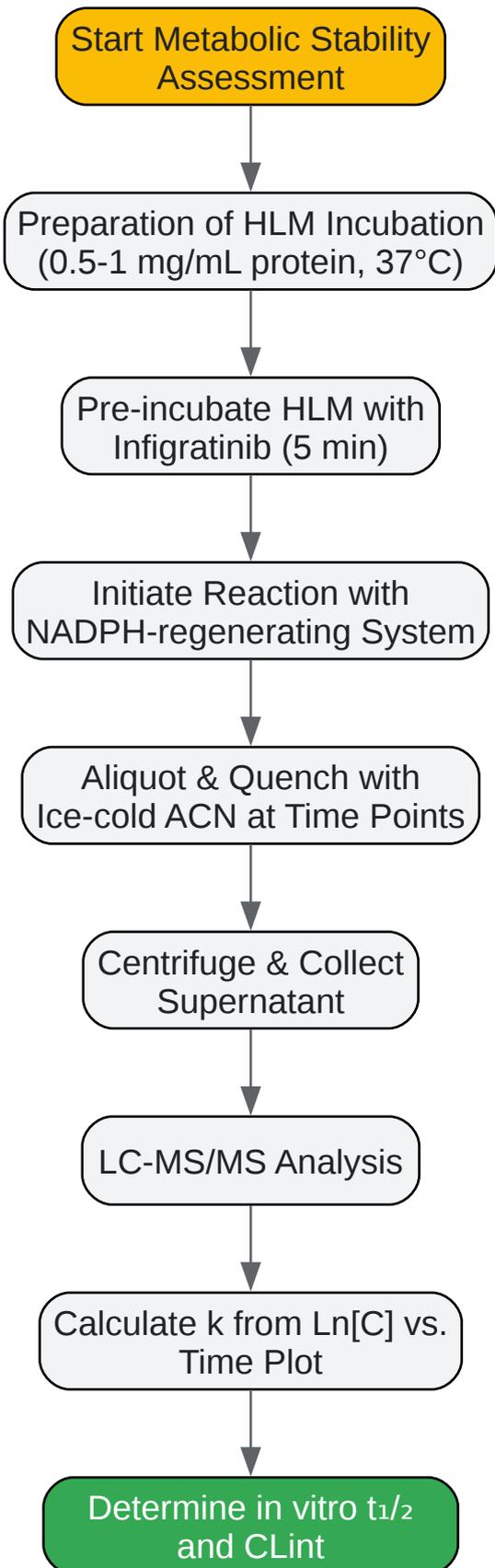
## Data Analysis and Calculations

The metabolic stability parameters are calculated from the time-dependent disappearance of **infigratinib**:

- **In vitro Half-life ( $t_{1/2}$ ):** Determined from the slope (k) of the natural logarithm of concentration versus time plot:  $t_{1/2} = 0.693/k$
- **Intrinsic Clearance (CL<sub>int</sub>):** Calculated using the following formula:  $CL_{int} = (0.693 / t_{1/2}) \times (\text{Incubation Volume} / \text{Microsomal Protein Amount})$

Table 2: Experimentally Determined Metabolic Stability Parameters of **Infigratinib**

Parameter	Value in HLM	Interpretation
<b>In vitro Half-life (<math>t_{1/2}</math>)</b>	29.4 minutes [2]	Moderate metabolic stability
<b>Intrinsic Clearance (CL<sub>int</sub>)</b>	23.6 $\mu\text{L}/\text{min}/\text{mg}$ [2]	Moderate clearance
<b>Predicted Hepatic Extraction</b>	Moderate [2]	Relatively good oral bioavailability predicted



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Figure 1: Experimental workflow for assessing **infigratinib** metabolic stability in human liver microsomes.

## Cytochrome P450 Metabolism and Enzyme Kinetics

### Identification of Metabolizing Enzymes

Recent research has identified the specific cytochrome P450 enzymes responsible for metabolizing **infigratinib** to its two major pharmacologically active metabolites, BHS697 and CQM157 [5]:

Table 3: Cytochrome P450 Enzymes Involved in **Infigratinib** Metabolism

Metabolite	Contributing CYP Enzymes	Apparent Km ( $\mu\text{M}$ )	Vmax
<b>BHS697</b>	CYP3A4 (major), CYP2C8, CYP2C19, CYP2D6 [5]	2.08 (CYP3A4) [5]	0.56 pmol/min/pmol (CYP3A4) [5]
<b>CQM157</b>	Not fully specified in sources	0.049 (HLM) [5]	0.32 pmol/min/mg (HLM) [5]

### Drug-Drug Interaction Potential

**Infigratinib** demonstrates complex interactions with cytochrome P450 enzymes, acting as both a substrate and inhibitor:

- **Reversible Inhibition:** **Infigratinib** acts as a potent noncompetitive reversible inhibitor of CYP3A4 [6].
- **Mechanism-Based Inactivation:** **Infigratinib** inactivates CYP3A4 in a time-, concentration-, and NADPH-dependent manner, with a partition ratio of 41 [6]. This irreversible inactivation suggests potential for clinically significant drug-drug interactions.
- **Inhibition Profile:**
  - In HLM, **infigratinib** shows moderate inhibition of CYP3A4 and CYP2C19, with weak or negligible inhibition of other P450 isoforms [5].

- The active metabolite CQM157 moderately inhibits CYP2C9 and CYP3A4 [5].
- Regarding UGT enzymes, **infigratinib** moderately inhibits UGT1A4 and weakly inhibits UGT1A1 [5].

## Reactive Metabolite Assessment

### Bioactivation Pathways

**Infigratinib** can undergo bioactivation to reactive intermediates, which may contribute to idiosyncratic toxicities [6] [7]:

- **Iminium Ion Formation:** The N-ethyl piperazine ring can be metabolically activated to form iminium intermediates [7].
- **Benzoquinone Diimine Formation:** The halogenated benzene ring can undergo oxidation to form reactive 1,4-benzoquinone diimine intermediates [6] [7].

### Trapping Experiments

Reactive metabolites can be characterized through trapping experiments:

- **Cyanide Trapping:** Incubate **infigratinib** with RLMs/HLMs in the presence of 1.0 mM KCN to trap iminium ions, forming stable cyano adducts [7].
- **Glutathione Trapping:** Incubate with 1.0 mM glutathione to trap benzoquinone intermediates, forming GSH conjugates [7].
- **Analysis:** Characterize the trapped adducts using liquid chromatography-ion trap mass spectrometry (LC-ITMS) [7].

## Applications in Drug Development

The metabolic stability data for **infigratinib** supports critical decisions in drug development:

- **Predicting Human Pharmacokinetics:** The moderate metabolic stability ( $t_{1/2} = 29.4$  min in HLM) suggests relatively good predicted oral bioavailability [2], consistent with its once-daily dosing regimen in clinical use [1].

- **Dose Adjustment Guidance:** The increased exposure in patients with hepatic impairment informs dosage recommendations for special populations [1] [4].
- **Drug-Drug Interaction Risk Assessment:** The identification of CYP3A4 as the major metabolizing enzyme, combined with **infigratinib**'s potential to inhibit and inactivate CYP3A4, highlights the need for caution when co-administering with CYP3A4 substrates [5] [6].
- **Structural Optimization:** Understanding the metabolic soft spots (piperazine ring and methoxyl groups) can guide medicinal chemistry efforts to develop analogs with improved metabolic stability [3].

## Troubleshooting Guidelines

- **Low Metabolic Turnover:** If infigratinib disappearance is too slow, verify NADPH co-factor activity and microsomal protein integrity.
- **Poor Chromatography:** Optimize mobile phase composition and column temperature to achieve sharp peaks with good separation.
- **High Background Noise:** Ensure proper sample cleanup and check for matrix effects using post-column infusion studies.
- **Inconsistent Results:** Use fresh NADPH regenerating solutions and consistent microsomal lots between experiments.

## Conclusion

The protocols outlined herein provide a comprehensive framework for evaluating **infigratinib** metabolic stability in human liver microsomes. The established LC-MS/MS method offers sensitivity, precision, and accuracy suitable for pharmacokinetic studies. The findings demonstrate that **infigratinib** undergoes moderate hepatic extraction, primarily mediated by CYP3A4, with the formation of active metabolites and potential for mechanism-based inactivation of CYP enzymes. These insights are valuable for optimizing dosing regimens, predicting drug interactions, and guiding further development of FGFR-targeted therapies.

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